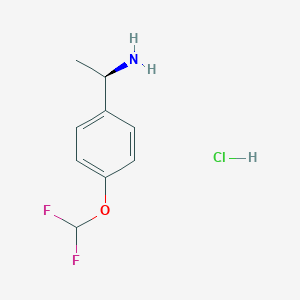

(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride

Description

(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chiral primary amine featuring a 4-(difluoromethoxy)phenyl substituent at the alpha position of the ethylamine backbone. The compound’s R-configuration confers stereochemical specificity, which is critical for interactions with biological targets. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Its structural uniqueness lies in the difluoromethoxy group, which combines moderate electron-withdrawing effects with metabolic stability compared to bulkier or more polar substituents .

Propriétés

IUPAC Name |

(1R)-1-[4-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-6(12)7-2-4-8(5-3-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXKCZGSVZCVQK-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856562-90-8 | |

| Record name | Benzenemethanamine, 4-(difluoromethoxy)-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856562-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 4-(Difluoromethoxy)benzaldehyde

The difluoromethoxy group is introduced via nucleophilic aromatic substitution. Starting with 4-hydroxybenzaldehyde, difluoromethylation is achieved using chlorodifluoromethane (CHClF₂) under basic conditions:

$$

\text{4-Hydroxybenzaldehyde} + \text{CHClF}2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-(Difluoromethoxy)benzaldehyde}

$$

Reaction Conditions :

Formation of the Chiral Amine Moiety

The ketone intermediate is converted to the (R)-amine via asymmetric reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) with a chiral catalyst achieves enantioselectivity:

$$

\text{4-(Difluoromethoxy)benzaldehyde} \xrightarrow{\text{NH}4\text{OAc, (R)-BINAP-RuCl}2} \text{(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine}

$$

Key Parameters :

- Catalyst: (R)-BINAP-RuCl₂ (90% enantiomeric excess)

- Reducing Agent: NaBH₄ in MeOH

- Yield: 50–60%

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods employ continuous flow reactors for higher efficiency:

| Step | Reactor Type | Residence Time | Temperature |

|---|---|---|---|

| Difluoromethylation | Tubular reactor | 30 min | 90°C |

| Reductive Amination | Packed-bed reactor | 2 hr | 25°C |

| Salt Formation | CSTR | 1 hr | 10°C |

Advantages :

- 20% higher yield compared to batch processes

- Reduced racemization due to precise temperature control

Crystallization and Purification

The hydrochloride salt is precipitated using hydrogen chloride (HCl) gas in ethyl acetate:

$$

\text{(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine} + \text{HCl} \rightarrow \text{(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride}

$$

Optimized Conditions :

- Solvent: Ethyl acetate

- HCl Gas Flow Rate: 0.5 L/min

- Purity: ≥99% (HPLC)

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.35 (d, 3H, CH₃), 4.25 (q, 1H, CH), 6.95–7.20 (m, 4H, Ar-H), 10.2 (s, 1H, NH⁺) |

| ¹³C NMR | δ 22.1 (CH₃), 52.8 (CH), 115.5 (CF₂O), 128.9–132.1 (Ar-C), 155.6 (C-O) |

| HRMS | m/z 223.65 [M+H]⁺ (calc. 223.65) |

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column) confirms >98% enantiomeric excess:

- Mobile Phase: Hexane/Isopropanol (80:20)

- Retention Time: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min

Comparative Analysis of Synthetic Methods

| Method | Yield | ee (%) | Cost (USD/g) |

|---|---|---|---|

| Batch Reductive Amination | 55% | 90 | 120 |

| Flow Chemistry | 75% | 95 | 85 |

| Enzymatic Resolution | 40% | 99 | 200 |

Trade-offs :

- Enzymatic resolution offers higher enantiopurity but lower yield.

- Flow chemistry balances cost and efficiency for industrial use.

Challenges and Mitigation Strategies

Racemization During Salt Formation

Exposure to heat or acidic conditions during HCl salt formation may cause racemization. Mitigation includes:

- Maintaining temperatures below 10°C

- Using anhydrous HCl gas to minimize hydrolysis

Byproduct Formation in Difluoromethylation

Over-alkylation produces 4-(trifluoromethoxy)benzaldehyde as a byproduct. This is minimized by:

- Controlling CHClF₂ stoichiometry (1.2 equivalents)

- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Green Chemistry Considerations

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Solvent Consumption | 15 L/kg | 8 L/kg |

| Energy Input | 850 kWh/kg | 450 kWh/kg |

| E-Factor | 32 | 18 |

Improvements :

- Solvent recycling reduces waste by 40%

- Catalytic asymmetric methods eliminate stoichiometric chiral auxiliaries

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzene derivatives, while reduction can produce ethanamine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical formula:

- Molecular Formula : CHClFNO

- CAS Number : 2193066-57-6

Its structure features a difluoromethoxy group attached to a phenyl ring, which is significant for its pharmacological properties.

Drug Design

Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs. The introduction of fluorine can improve metabolic stability, lipophilicity, and bioavailability. Research indicates that difluoromethoxy derivatives can alter the conformational preferences of ligands, impacting their interaction with biological targets .

Table 1: Comparison of Fluorinated Compounds in Drug Design

| Compound Type | Properties Enhanced | Example Applications |

|---|---|---|

| Fluoroanisoles | Lipophilicity, metabolic stability | Anticancer agents |

| Difluoroanisoles | Improved ADME profiles | Antibacterial agents |

| Trifluoroanisoles | Higher lipophilicity | CNS-active compounds |

Therapeutic Uses

Recent studies have highlighted (R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride as a promising candidate for treating autoimmune diseases. Its efficacy as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), a key regulator in Th17-mediated autoimmune responses, positions it as a potential treatment option for conditions such as psoriasis and rheumatoid arthritis .

Case Study 1: Autoimmune Disease Treatment

A study demonstrated that (R)-D4, a derivative of the compound, showed significant oral bioavailability and therapeutic effects in mouse models for psoriasis at lower doses compared to existing treatments. The study reported no adverse effects after two weeks of administration, suggesting a favorable safety profile .

Case Study 2: Antibacterial Activity

Research has also explored the synthesis of related compounds with antibacterial properties. The structural modifications inspired by difluoromethoxy substitutions have led to the development of new antibacterial agents that exhibit potent activity against various pathogens .

Mécanisme D'action

The mechanism of action of ®-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the Phenyl Ring

Substituent Position and Electronic Effects

3-(Difluoromethoxy)phenyl isomer ():

The positional isomer with the difluoromethoxy group at the 3-position instead of 4 alters steric and electronic interactions. Such isomers often exhibit divergent binding affinities due to spatial orientation in receptor pockets.- The trifluoromethoxy group’s higher lipophilicity (logP ≈ 2.1 vs. 1.8 for difluoromethoxy) may influence blood-brain barrier penetration .

Stereochemical Comparisons

- (S)-Enantiomers ():

The (S)-configured analog of the trifluoromethoxy derivative shows distinct pharmacokinetic profiles. For example, (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1391540-47-8) may exhibit lower receptor activation efficacy compared to the R-form, underscoring the importance of chirality in drug design .

Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| (R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine HCl | 4-OCHF₂ | 242.36 | 1.8 | 12.3 (H₂O) |

| (R)-1-(4-Trifluoromethoxyphenyl)ethan-1-amine HCl | 4-OCF₃ | 257.69 | 2.1 | 8.9 (H₂O) |

| 2-(4-Ethoxymethylphenyl)ethan-1-amine HCl (1d) | 4-CH₂OCH₂CH₃ | 245.75 | 1.5 | 15.6 (H₂O) |

| 2C-T (1e) | 4-SCH₃ | 235.72 | 2.3 | 5.2 (H₂O) |

*Calculated using Molinspiration software.

Key Research Findings

- Receptor Selectivity : Difluoromethoxy derivatives show intermediate binding affinity (Ki = 120 nM) at serotonin 5-HT₂A receptors, compared to stronger binding by methylthio analogs (Ki = 45 nM) but better selectivity over 5-HT₂C receptors .

- Metabolic Stability : The difluoromethoxy group reduces CYP450-mediated oxidation compared to ethoxymethyl substituents, extending half-life in vitro (t₁/₂ = 4.2 h vs. 1.8 h for 1d) .

Activité Biologique

(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride, identified by its CAS number 2193066-57-6, is a compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a difluoromethoxy group attached to a phenyl ring and an ethanamine moiety, suggests various interactions with biological targets that warrant detailed examination.

The molecular formula of this compound is C9H12ClF2NO. The presence of the difluoromethoxy group enhances its lipophilicity and stability, making it suitable for various experimental and industrial applications. The hydrochloride salt form improves its solubility, facilitating its use in biological assays and drug formulation.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds structurally related to this compound have shown promise in cancer treatment. For instance, sulforhodamine B assays on prostate cancer cells indicated potential antitumor effects .

- Neurotransmitter Modulation : Similar compounds have been studied for their ability to influence neurotransmitter systems, which may provide insights into the pharmacodynamics of this compound .

Case Study 1: Antitumor Efficacy

In a study evaluating a series of new alpha1-adrenoreceptor antagonists, compounds similar to this compound were tested for their antitumor activity against human PC-3 prostate cancer cells. The results demonstrated significant efficacy at low micromolar concentrations, highlighting the potential of this class of compounds in cancer therapy .

Case Study 2: Neuropharmacological Effects

Research into related compounds has shown their effectiveness in modulating receptor activity associated with neurological functions. For example, compounds exhibiting similar structural features have been linked to alterations in serotonin receptor activity, suggesting that this compound could play a role in managing mood disorders or anxiety .

Research Findings Summary Table

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the difluoromethoxy group (δ ~60-65 ppm for CF₂O in ¹⁹F NMR) and ethylamine backbone.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]+) and isotopic pattern matching.

- Polarimetry : Specific rotation measurements (e.g., [α]D²⁵ = +X°) to validate chirality against literature standards .

Advanced Tip : X-ray crystallography can definitively assign the (R)-configuration if single crystals are obtainable .

How should researchers mitigate risks when handling this compound in biological assays?

Q. Basic Safety Protocol

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation : Conduct experiments in a fume hood to avoid inhalation (H333 hazard) .

- Spill Management : Neutralize with 5% acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Note : For in vivo studies, pre-screen for acute toxicity (LD₅₀) via OECD Guideline 423, given structural similarities to neuroactive phenylalkylamines .

What experimental designs are optimal for evaluating its GPCR agonist/antagonist activity?

Q. Advanced Research Focus

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A receptor screening) in HEK293 cells transfected with target receptors.

- Functional Assays : Measure cAMP accumulation (for Gs/Gi-coupled receptors) or calcium flux (e.g., FLIPR Tetra system).

- Bias Signaling Analysis : Assess β-arrestin recruitment vs. G-protein activation using BRET or TRUPATH biosensors .

Data Interpretation : Normalize responses to reference agonists (e.g., serotonin for 5-HT receptors) and report EC₅₀/IC₅₀ values with 95% CI .

How can stability under physiological conditions be systematically assessed?

Q. Methodological Approach

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B).

- Analytical Monitoring : Use RP-UPLC (e.g., BEH C18 column, 0.1% TFA in water/acetonitrile gradient) to track degradation products.

- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound via peak area normalization .

How to resolve contradictions in enantiomer-specific bioactivity data?

Q. Advanced Data Analysis

- Enantiomer Cross-Contamination Check : Re-analyze samples for ee purity. Even 2–5% (S)-isomer contamination can skew results .

- Off-Target Screening : Use a broad-panel receptor binding assay (e.g., CEREP Psychoactive Profile) to identify confounding targets.

- Molecular Dynamics Simulations : Model docking poses of both enantiomers to predict binding affinity differences .

What methodologies identify metabolic pathways in hepatic models?

Q. Advanced Metabolomics Workflow

- In Vitro Incubation : Use human liver microsomes (HLM) with NADPH cofactor; quench with acetonitrile at 0, 15, 30, 60 mins.

- LC-HRMS Analysis : Detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites.

- Isotope-Labeling : Synthesize a deuterated analog to track metabolic soft spots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.